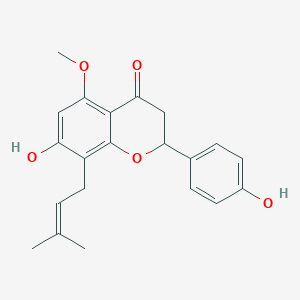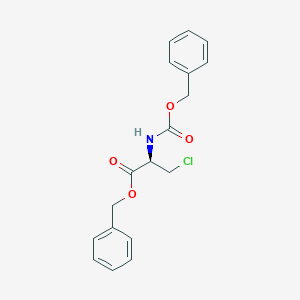
巴菲霉素 D
描述
The compound Bafilomycin D is a complex organic molecule with a unique structure. This compound is characterized by multiple double bonds, hydroxyl groups, and methoxy groups, making it a subject of interest in various fields of scientific research.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
Target of Action
Bafilomycin D primarily targets the vacuolar-type H±ATPase (V-ATPase) enzyme . V-ATPase is a membrane-spanning proton pump that acidifies either the extracellular environment or intracellular organelles such as the lysosome of animal cells or the vacuole of plants and fungi .
Mode of Action
Bafilomycin D shares the same mode of action as Bafilomycin A1 . It acts as a specific inhibitor of V-ATPases , preventing the re-acidification of synaptic vesicles once they have undergone exocytosis . This interaction with its targets leads to significant changes in cellular processes .
Biochemical Pathways
The inhibition of V-ATPase by Bafilomycin D affects various biochemical pathways. V-ATPase plays a crucial role in many physiological processes, including membrane trafficking, autophagy, apoptosis, bone resorption, and sperm maturation . By inhibiting V-ATPase, Bafilomycin D can disrupt these processes, leading to various downstream effects .
Result of Action
The inhibition of V-ATPase by Bafilomycin D leads to significant changes in cellular processes. It can prevent the re-acidification of synaptic vesicles, leading to alterations in neurotransmission . Additionally, it can disrupt autophagy, a cellular degradation pathway that delivers organelles or protein to the lysosome .
Action Environment
The action of Bafilomycin D can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of V-ATPase and, consequently, the efficacy of Bafilomycin D . .
生化分析
Biochemical Properties
Bafilomycin D plays a crucial role in biochemical reactions by inhibiting the vacuolar-type H±ATPase (V-ATPase) enzyme. This enzyme is responsible for acidifying intracellular organelles such as lysosomes and endosomes. By inhibiting V-ATPase, Bafilomycin D disrupts the acidification process, which is essential for various cellular functions, including protein degradation and receptor-mediated endocytosis . Bafilomycin D interacts with the V-ATPase enzyme by binding to its membrane-spanning proton pump, thereby inhibiting its activity and preventing the acidification of intracellular compartments .
Cellular Effects
Bafilomycin D has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the acidification of intracellular organelles, which is essential for processes such as protein degradation, autophagy, and receptor-mediated endocytosis . By inhibiting V-ATPase, Bafilomycin D affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce autophagy by preventing the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vacuoles . Additionally, Bafilomycin D can influence gene expression by altering the pH of intracellular compartments, which affects the activity of pH-sensitive transcription factors .
Molecular Mechanism
The molecular mechanism of Bafilomycin D involves its interaction with the V-ATPase enzyme. Bafilomycin D binds to the membrane-spanning proton pump of V-ATPase, inhibiting its activity and preventing the acidification of intracellular organelles . This inhibition disrupts various cellular processes that rely on acidic environments, such as protein degradation, autophagy, and receptor-mediated endocytosis. Additionally, Bafilomycin D can affect gene expression by altering the pH of intracellular compartments, which influences the activity of pH-sensitive transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bafilomycin D can change over time. The stability and degradation of Bafilomycin D are important factors that influence its long-term effects on cellular function. Studies have shown that Bafilomycin D is relatively stable under laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to Bafilomycin D can lead to sustained inhibition of V-ATPase, resulting in prolonged disruption of cellular processes such as autophagy and protein degradation . Additionally, the effects of Bafilomycin D on cellular function can vary depending on the duration of exposure and the concentration used in experiments .
Dosage Effects in Animal Models
The effects of Bafilomycin D vary with different dosages in animal models. At low doses, Bafilomycin D can effectively inhibit V-ATPase activity and disrupt cellular processes such as autophagy and protein degradation . At high doses, Bafilomycin D can have toxic or adverse effects on cells and tissues . For example, high doses of Bafilomycin D can lead to excessive accumulation of autophagic vacuoles, resulting in cell death . Additionally, threshold effects have been observed in studies, where a certain concentration of Bafilomycin D is required to achieve significant inhibition of V-ATPase activity and disruption of cellular processes .
Metabolic Pathways
Bafilomycin D is involved in various metabolic pathways, including those related to the biosynthesis of its polyketide backbone. In the bafilomycin biosynthetic gene cluster of Streptomyces griseus DSM 2608, five polyketide synthase (PKS) genes coding 12 PKS modules are responsible for the biosynthesis of the bafilomycin polyketide backbone . These PKS modules utilize methoxymalonyl-acyl carrier protein (ACP) as an extender unit to incorporate methoxy groups into the polyketide structure . The biosynthetic pathway of methoxymalonyl-ACP involves several enzymatic steps, including the conversion of 1,3-bis-phosphoglycerate to methoxymalonyl-ACP by the action of specific enzymes encoded by the bafilomycin biosynthetic gene cluster .
Transport and Distribution
Bafilomycin D is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, Bafilomycin D can accumulate in specific intracellular compartments, such as lysosomes and endosomes, where it exerts its inhibitory effects on V-ATPase . The localization and accumulation of Bafilomycin D within these compartments are essential for its activity and function .
Subcellular Localization
The subcellular localization of Bafilomycin D is primarily within acidic intracellular compartments, such as lysosomes and endosomes . This localization is crucial for its inhibitory effects on V-ATPase and the subsequent disruption of cellular processes that rely on acidic environments . Bafilomycin D can be directed to specific compartments or organelles through targeting signals or post-translational modifications that influence its localization and activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core cyclohexadeca structure, followed by the introduction of hydroxyl and methoxy groups through selective reactions. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as chromatography and crystallization are employed to purify the compound.
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the double bonds results in the formation of saturated hydrocarbons.
相似化合物的比较
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Noble Gas Compounds: Compounds involving noble gases, which are generally unreactive but can form stable compounds under certain conditions.
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
98813-13-9 |
|---|---|
分子式 |
C35H56O8 |
分子量 |
604.8 g/mol |
IUPAC 名称 |
(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C35H56O8/c1-20(2)31(37)23(5)15-16-28(36)26(8)33(39)27(9)34-29(41-10)14-12-13-21(3)17-24(6)32(38)25(7)18-22(4)19-30(42-11)35(40)43-34/h12-16,18-20,23-27,29,31-34,37-39H,17H2,1-11H3/b14-12+,16-15+,21-13+,22-18+,30-19-/t23-,24-,25+,26+,27-,29-,31+,32-,33-,34+/m0/s1 |
InChI 键 |
ZKOTUWJMGBWBEO-DTOYTSOJSA-N |
SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C |
手性 SMILES |
C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)C(=O)/C=C/[C@H](C)[C@@H](C(C)C)O)O)OC)/C |
规范 SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C |
外观 |
White powder |
同义词 |
(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(1S,2R,3S,5E,7S,8R)-2,8-dihydroxy-1,3,7,9-tetramethyl-4-oxo-5-decen-1-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















